

Potential off-target effects of ATSP-7041 in cancer cells

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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B12366428

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Technical Support Center: ATSP-7041

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ATSP-7041**.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of **ATSP-7041**?

ATSP-7041 is a stapled α -helical peptide designed as a potent and selective dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX (also known as MDM4).^{[1][2][3]} In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by overexpression of its negative regulators, MDM2 and MDMX. **ATSP-7041** mimics the p53 helix, binding to MDM2 and MDMX with high affinity and blocking their interaction with p53.^{[1][2]} This disruption leads to the stabilization and activation of p53, which can then induce cell-cycle arrest and apoptosis, thereby suppressing tumor growth.^{[1][4]}

2. What are the known binding affinities of **ATSP-7041** for MDM2 and MDMX?

ATSP-7041 exhibits nanomolar binding affinities for both MDM2 and MDMX.^{[1][2]} This dual inhibitory action is a key feature, as some tumors overexpress MDMX, making them resistant to inhibitors that only target MDM2.^[1]

3. Have any off-target effects or toxicities been reported for **ATSP-7041**?

While **ATSP-7041** is designed for high specificity, some potential off-target effects and toxicities have been noted:

- In vivo toxicity in combination therapies: A combination of **ATSP-7041** with the BCL-2 family inhibitor ABT-263 (navitoclax) was highly synergistic in vitro but resulted in significant toxicity in vivo.[5]
- Interaction with hepatic transporters: **ATSP-7041** has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[6] This interaction suggests a potential for drug-drug interactions with other medications that are substrates of this transporter.[6]
- Potential for p53-independent cytotoxicity: Some p53-activating peptides have been shown to elicit p53-independent cytotoxicity, although this can be inhibited by serum.[7]
- Off-target effects of analogs: Earlier analogs of **ATSP-7041** were reported to have off-target effects in prolonged cell proliferation studies.[8][9] Studies on related stapled peptides suggest that certain physicochemical properties, such as the presence of cationic residues, may contribute to off-target toxicities.[9]

4. Is **ATSP-7041** cell-permeable?

Yes, **ATSP-7041** is designed to be cell-permeable.[1][4] Studies have shown its ability to penetrate cancer cells, even in the presence of serum, and engage its intracellular targets, MDM2 and MDMX.[1][10]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

- Question: We are observing variable IC₅₀ values for **ATSP-7041** in our cancer cell line. What could be the cause?
- Answer:

- p53 Status: Confirm the p53 status of your cell line. **ATSP-7041**'s primary mechanism is p53-dependent, so its efficacy is significantly higher in p53 wild-type cells.[\[1\]](#)[\[11\]](#)
- MDM2/MDMX Expression Levels: The levels of MDM2 and MDMX expression can influence sensitivity. Cell lines with high levels of either protein are expected to be more sensitive.[\[1\]](#)[\[12\]](#)
- Serum Concentration: The presence of serum can impact the activity of stapled peptides. [\[7\]](#) Ensure consistent serum concentrations across experiments. The original characterization of **ATSP-7041** demonstrated its activity in the presence of serum.[\[1\]](#)[\[2\]](#)
- Assay Duration: Off-target effects of some stapled peptides have been observed in multi-day proliferation assays.[\[8\]](#)[\[9\]](#) Consider the duration of your assay and whether shorter-term endpoints focused on p53 activation might be more appropriate for initial characterization.

Issue 2: Difficulty in detecting p53 activation.

- Question: We are not seeing a robust increase in p53 levels or its downstream targets after treating cells with **ATSP-7041**. What should we check?
- Answer:
 - Time Course: The activation of the p53 pathway is time-dependent. Analyze p53 stabilization and the induction of its target genes (e.g., CDKN1A (p21), MDM2) at different time points (e.g., 4, 8, 16, 24 hours) after treatment.[\[1\]](#)[\[13\]](#)
 - Antibody Quality: Ensure the antibodies used for Western blotting or other detection methods are validated and specific for p53 and its targets.
 - Cellular Uptake: While **ATSP-7041** is cell-permeable, issues with cellular uptake could be a factor. Consider using a fluorescently labeled version of the peptide to confirm intracellular localization, as has been done in previous studies.[\[1\]](#)

Data Presentation

Table 1: Binding Affinities and Cellular Activity of **ATSP-7041**

Target	Binding Affinity (Kd, nM)	Cell Line	Assay	IC50 (μM)	Reference
MDM2	16	SJSA-1 (p53-WT, MDM2 amplified)	Cell Viability	0.8	[1]
MDMX	45	MCF-7 (p53-WT, MDMX overexpressed)	Cell Viability	1.2	[1]

Table 2: Potential Off-Target Interactions

Interacting Protein	Nature of Interaction	In Vitro/In Vivo	IC50 (μM)	Potential Consequence	Reference
OATP1B1	Substrate and Inhibitor	In Vitro	0.81	Drug-drug interactions	[6]

Experimental Protocols

1. Immunoprecipitation-Western Blot for p53-MDM2/MDMX Interaction

- Objective: To assess the ability of **ATSP-7041** to disrupt the interaction between p53 and MDM2/MDMX in cells.
- Methodology:
 - Seed cancer cells (e.g., MCF-7) and allow them to adhere.
 - Treat cells with **ATSP-7041** (e.g., 10 μM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours) in the presence of serum.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

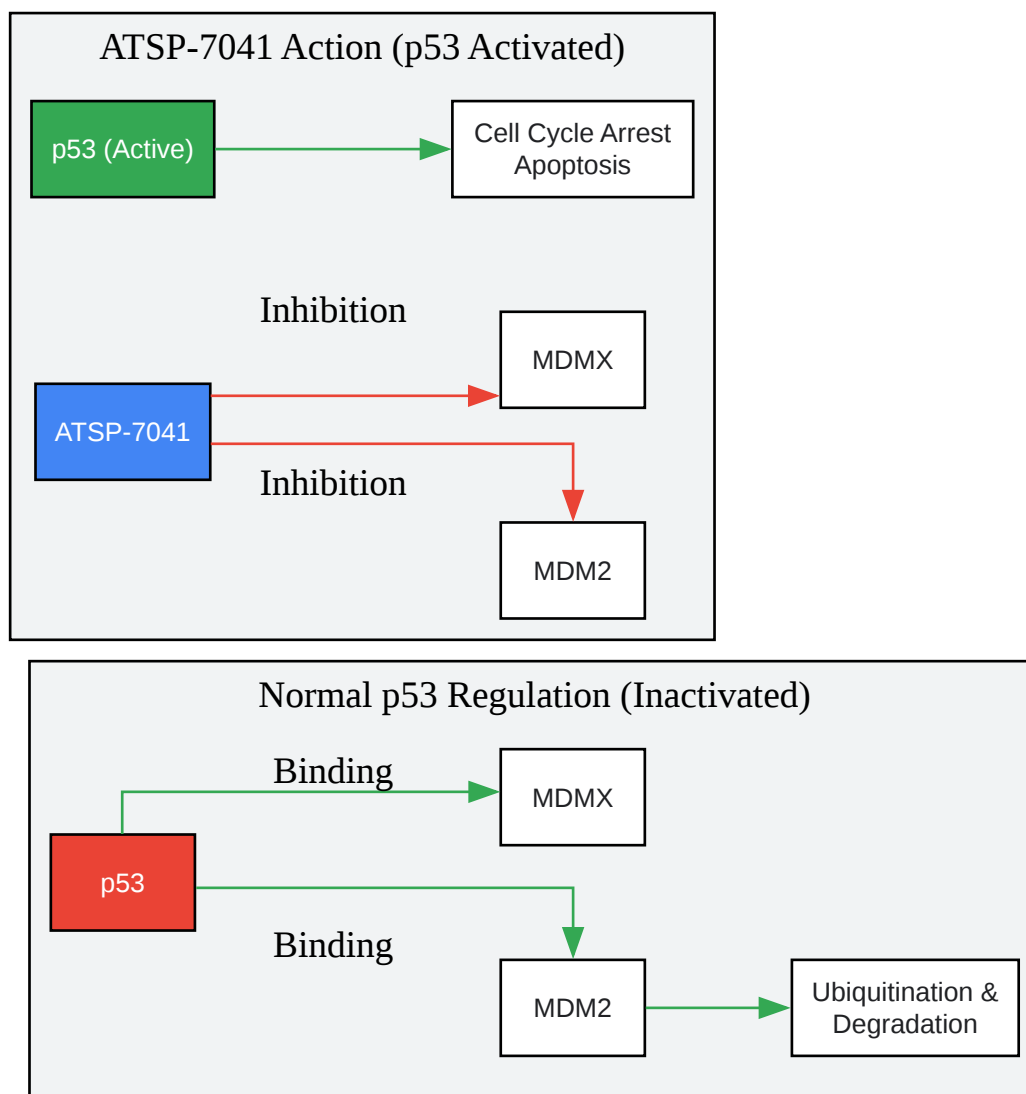
- Pre-clear the cell lysates with protein A/G beads.
- Immunoprecipitate p53 from the lysates using an anti-p53 antibody.
- Wash the beads to remove non-specific binding.
- Elute the protein complexes from the beads.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against MDM2, MDMX, and p53, followed by appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53 in **ATSP-7041**-treated cells indicates disruption of the interaction.[\[1\]](#)

2. OATP1B1 Inhibition Assay

- Objective: To determine if **ATSP-7041** inhibits the activity of the OATP1B1 transporter.
- Methodology:
 - Use HEK293 cells engineered to overexpress OATP1B1, with mock-transfected cells as a control.
 - Pre-incubate the cells with varying concentrations of **ATSP-7041**.
 - Add a known fluorescent or radiolabeled substrate of OATP1B1 (e.g., Estradiol-17 β -glucuronide).
 - Incubate for a short period (e.g., 5 minutes) at 37°C.
 - Stop the uptake by washing the cells with ice-cold buffer.
 - Lyse the cells and measure the intracellular concentration of the substrate using a fluorometer or scintillation counter.

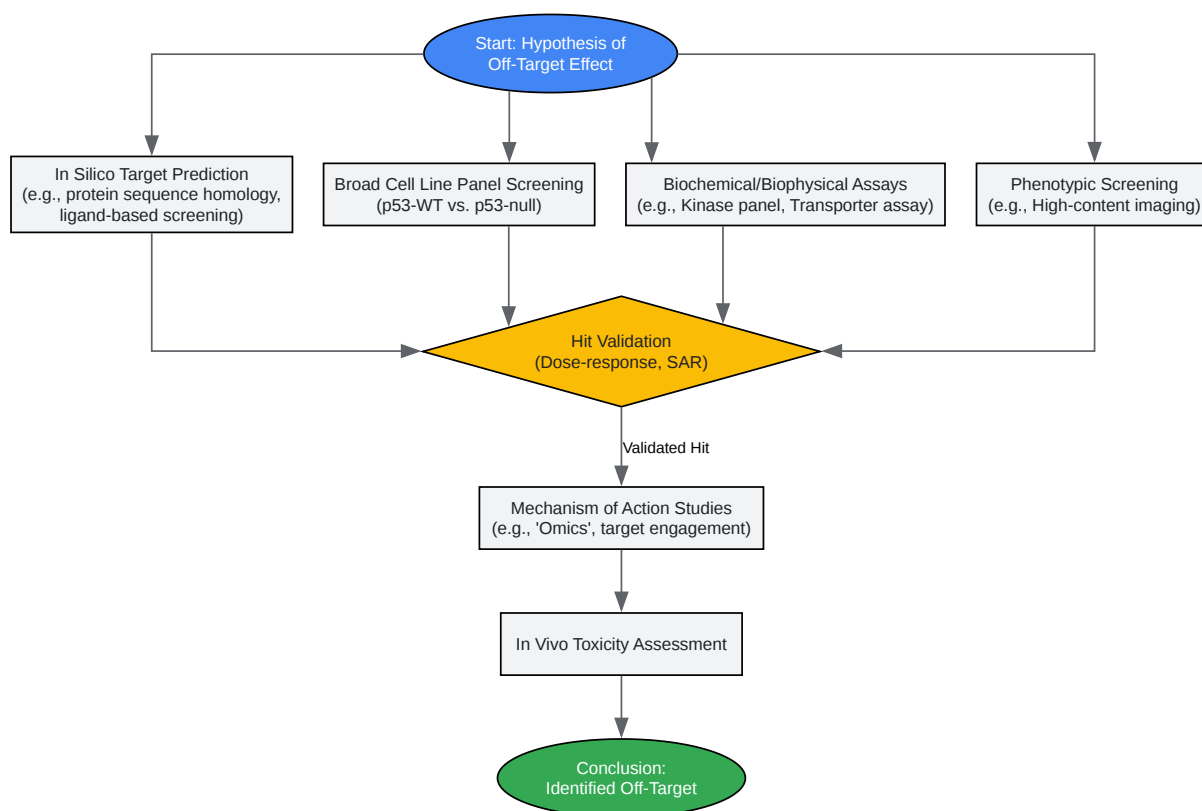
- Calculate the IC₅₀ value of **ATSP-7041** for OATP1B1 inhibition by fitting the data to a dose-response curve.[6]

Visualizations



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Caption: Mechanism of action of **ATSP-7041** in reactivating p53.



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